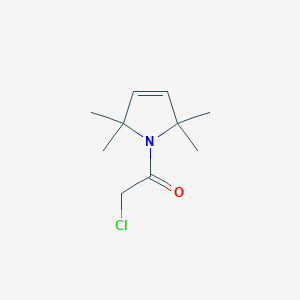
2-Chloro-1-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is notable for its unique structural features, including the presence of a chloroacetyl group and four methyl groups, which contribute to its distinct chemical properties and reactivity.
准备方法
The synthesis of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel organic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- can be compared with other pyrrole derivatives such as:
1H-PYRROLE, 2,5-DIMETHYL-: This compound lacks the chloroacetyl group and has different reactivity and applications.
1H-PYRROLE, 1-ACETYL-2,5-DIMETHYL-: Similar to the target compound but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
1H-PYRROLE, 1-(BROMOACETYL)-2,5-DIMETHYL-:
The uniqueness of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
53725-32-9 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
2-chloro-1-(2,2,5,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H16ClNO/c1-9(2)5-6-10(3,4)12(9)8(13)7-11/h5-6H,7H2,1-4H3 |
InChI 键 |
JHCJFCYTMUKOBD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(N1C(=O)CCl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


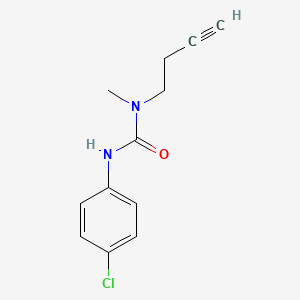

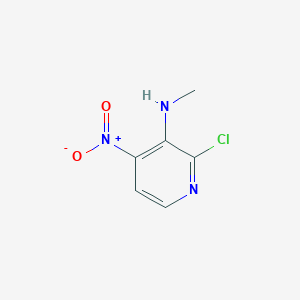
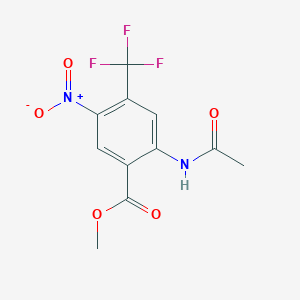
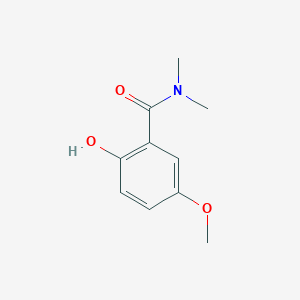

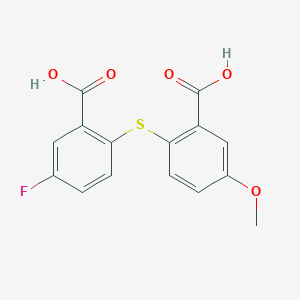
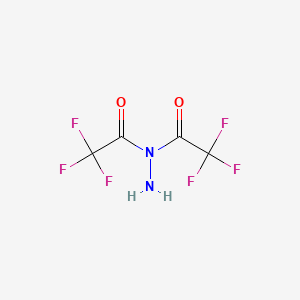

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)

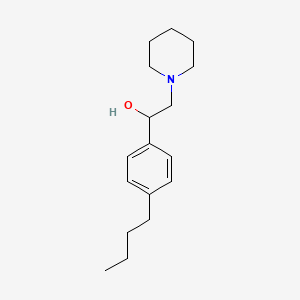
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)

